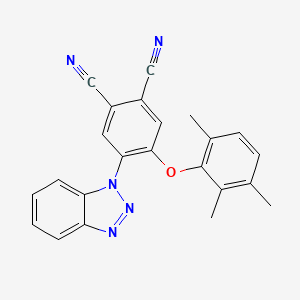
2-Acetyl-1-benzothiophen-3-yl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving an aryl halide and a sulfur-containing compound under basic conditions.
Acetylation: The benzothiophene core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Esterification: The final step involves the esterification of the acetylated benzothiophene with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halogenated solvents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzothiophenes
Scientific Research Applications
2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE: shares structural similarities with other benzothiophene derivatives such as:
Uniqueness
The uniqueness of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOATE lies in its specific substitution pattern and the presence of both benzothiophene and pyrrolidinyl benzoate moieties
Properties
Molecular Formula |
C21H15NO5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C21H15NO5S/c1-12(23)20-19(15-4-2-3-5-16(15)28-20)27-21(26)13-6-8-14(9-7-13)22-17(24)10-11-18(22)25/h2-9H,10-11H2,1H3 |
InChI Key |
DPTFKYMIIHYWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872813.png)
![11-(furan-2-yl)-3,3-dimethyl-10-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872815.png)
![2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872820.png)

![N-(5-bromo-2-pyridinyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B10872825.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872830.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N,N-diethylbenzene-1,4-diamine](/img/structure/B10872839.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10872845.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872860.png)
![2-[({[5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10872868.png)

![7-benzyl-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10872886.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872893.png)
